DL-β-Hydroxybutyryl coenzyme A lithium salt is a biochemical compound that serves as an important intermediate in various metabolic pathways, particularly in the fermentation of butyric acid and the metabolism of amino acids such as lysine and tryptophan. Its chemical formula is , and it has a molecular weight of approximately 859.56 g/mol . This compound is produced from β-hydroxybutyric acid through the action of short-chain-CoA synthase, linking it to both energy metabolism and fatty acid oxidation processes .
DL-β-HB-CoA lithium salt doesn't have a direct mechanism of action. Instead, it serves as a substrate for enzymes, allowing researchers to study their activity and function in various metabolic pathways. By observing the breakdown or modification of DL-β-HB-CoA lithium salt by specific enzymes, scientists can gain insights into their role in cellular metabolism.
DL-β-Hydroxybutyryl coenzyme A acts as a substrate to assess the activity of the enzyme 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4) involved in steroid hormone metabolism. Source: Sigma-Aldrich product page:
Researchers use DL-β-Hydroxybutyryl coenzyme A to determine the specificity and kinetic properties of the enzyme Hc-DHS-28 and its mutated forms. [Source: Same as above]
DL-β-Hydroxybutyryl coenzyme A lithium salt exhibits significant biological activities:
DL-β-Hydroxybutyryl coenzyme A lithium salt has several applications:
Several compounds share structural or functional similarities with DL-β-Hydroxybutyryl coenzyme A lithium salt. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Acetyl Coenzyme A | C₂₃H₃₉N₇O₁₄P | Central role in energy metabolism; derived from pyruvate. |
Butyryl Coenzyme A | C₂₄H₄₁N₇O₁₄P | Involved in fatty acid metabolism; one carbon less than DL-β-Hydroxybutyryl. |
Propionyl Coenzyme A | C₂₂H₃₉N₇O₁₄P | Key intermediate in propionate metabolism; differs by two carbons. |
Succinyl Coenzyme A | C₂₄H₄₁N₇O₁₄P | Plays a crucial role in the citric acid cycle; contains four carbons. |
DL-β-Hydroxybutyryl coenzyme A lithium salt is unique due to its specific role in lysine hydroxylation and its accumulation under certain metabolic conditions, which distinguishes it from other similar compounds involved primarily in energy metabolism .
The study of coenzyme A derivatives has a rich history dating back to early biochemical research on metabolic pathways. While the specific discovery of DL-β-Hydroxybutyryl coenzyme A lithium salt isn't explicitly documented in early literature, it is closely related to butyric acid, which was first observed in an impure form in 1814 by French chemist Michel Eugène Chevreul. By 1818, Chevreul had purified butyric acid sufficiently to characterize it, though he initially delayed publishing his findings, depositing them instead with the Academy of Sciences in Paris. The name "butyric acid" derives from the Greek word "βούτῡρον" (meaning "butter"), as it was first identified in butter. Research into coenzyme A derivatives, including β-Hydroxybutyryl-CoA, developed significantly in the mid-20th century as scientists began unraveling the complexities of metabolic pathways involving fatty acid oxidation and ketone body metabolism.
DL-β-Hydroxybutyryl coenzyme A lithium salt is also known as DL-3-Hydroxybutyryl coenzyme A lithium salt, with the CAS number 103404-51-9. The molecular formula of the compound is C₂₅H₄₂N₇O₁₈P₃S, with a molecular weight of 853.62 g/mol. Its IUPAC name is exceptionally complex: "lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxybutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate". Structurally, it belongs to the class of organic compounds known as acyl CoAs, specifically fatty acyls, containing a coenzyme A substructure linked to a β-hydroxybutyryl chain. The compound exists as a racemic mixture (DL) of the β-hydroxybutyryl moiety, which is significant for its diverse biological applications.
DL-β-Hydroxybutyryl coenzyme A plays critical roles in several metabolic pathways, serving as an intermediate in the fermentation of butyric acid and in the metabolism of lysine and tryptophan. The L-3-hydroxybutyryl-CoA (or (S)-3-hydroxybutanoyl-CoA) enantiomer specifically functions as the second-to-last intermediate in beta oxidation of even-numbered, straight chain, and saturated fatty acids. In bacterial metabolism, particularly in species like Clostridium, this compound participates in butyrate fermentation pathways that convert glucose to butyric acid, carbon dioxide, and hydrogen. The balanced equation for this fermentation is C₆H₁₂O₆ → C₄H₈O₂ + 2CO₂ + 2H₂, demonstrating its importance in anaerobic energy production. Additionally, 3-Hydroxybutyryl-CoA is converted to bacterial polyhydroxyalkanoates (PHB) by polyhydroxybutyrate (PHB) synthases, making it essential for biopolymer production in certain microorganisms.
The research significance of DL-β-Hydroxybutyryl coenzyme A lithium salt spans multiple areas of metabolic science. It serves as a substrate in the HSD17B4 protein enzymatic assay and is used to determine the specificity and kinetics of β-hydroxyacyl CoA dehydrogenase. In pharmaceutical research, it contributes to the development of therapies targeting metabolic disorders such as obesity and diabetes by allowing scientists to study key metabolic pathways. The compound is particularly valuable in studies related to energy metabolism during ketosis or starvation, where the body relies on ketone bodies for energy. Recent research has explored its potential role in neurodegenerative diseases by investigating its effects on neuronal metabolism. Additionally, elevated levels of β-hydroxybutyryl-CoA have been observed in cancer cells with impaired mitochondrial function and in starvation conditions, suggesting its importance as a biomarker in various pathological states.